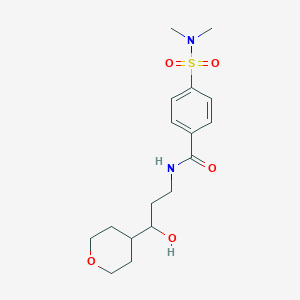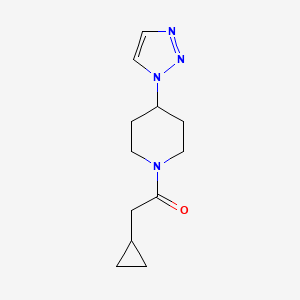
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone is a useful research compound. Its molecular formula is C12H18N4O and its molecular weight is 234.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Agents
- One-Pot Synthesis and Antifungal Activity : A novel series of 1,2,4-triazines, possessing 1,2,3-triazole and piperidine rings, were synthesized using a one-pot method. These compounds showed significant antifungal activity, with some being equipotent to established antifungal agents against various fungi, suggesting their potential as new antifungal agents (Sangshetti & Shinde, 2010).
Structural Studies and Synthetic Approaches
- Isoxazoline Derivatives with Antifungal Activity : Novel isoxazoline derivatives bearing a 1,2,4-triazole moiety were synthesized and structurally characterized. These compounds demonstrated potential antifungal activity, underlining the versatility of the triazole and piperidine scaffold in medicinal chemistry (Dong et al., 2012).
Biological Activity and Medicinal Applications
- Cytotoxic Evaluation of Novel Triazole-Linked Cyclohexanones : A study focused on the synthesis of novel 1,2,3-triazole-4-linked cyclohexanones and their cytotoxic evaluation against a human breast cancer cell line. This research highlights the potential of triazole-piperidine derivatives in developing anticancer agents (Mahdavi et al., 2016).
Antiparasitic Drug Development
- Trypanocidal Evaluation of Piperine-Derived Triazoles : Triazole derivatives synthesized from natural piperine exhibited significant trypanocidal activity, offering a novel approach to antiparasitic drug development. This underscores the potential of utilizing natural product scaffolds for synthesizing bioactive compounds (Franklim et al., 2013).
Pharmacokinetics and Binding Studies
- Spectroscopic Characterization and Cytotoxic Studies : The synthesis and characterization of a novel compound featuring the triazole and piperidine scaffold were described. This study also explored the compound's cytotoxic properties and interactions with human serum albumin, providing insights into its pharmacokinetic behavior (Govindhan et al., 2017).
Wirkmechanismus
Target of Action
The primary target of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-2-cyclopropylethanone is the Von Hippel-Lindau (VHL) protein . The VHL protein is a component of the VHL E3 ubiquitin ligase complex that targets proteins for degradation . It plays a crucial role in cellular processes such as cell cycle regulation, hypoxia sensing, and apoptosis .
Mode of Action
This compound acts as an inhibitor of the VHL protein . By inhibiting the VHL protein, this compound prevents the degradation of target proteins, leading to their accumulation in the cell . This can result in the activation or inhibition of various cellular pathways, depending on the specific proteins that are affected .
Biochemical Pathways
The inhibition of the VHL protein by this compound affects several biochemical pathways. One of the most significant is the hypoxia-inducible factor (HIF) pathway . Under normal oxygen conditions, the VHL protein targets HIF for degradation. When vhl is inhibited, hif accumulates and translocates to the nucleus, where it activates the transcription of genes involved in cell survival, angiogenesis, and metabolism .
Pharmacokinetics
Similar compounds with a 1,2,3-triazole ring have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These compounds can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The inhibition of the VHL protein by this compound can lead to a variety of cellular effects. For example, the accumulation of HIF can promote cell survival and angiogenesis, which could potentially contribute to the growth and spread of cancer cells . This compound could also have therapeutic effects, such as the treatment of anemia and ischemia .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of oxygen can affect the activity of the VHL protein and, consequently, the effectiveness of this compound . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of this compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-cyclopropyl-1-[4-(triazol-1-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-12(9-10-1-2-10)15-6-3-11(4-7-15)16-8-5-13-14-16/h5,8,10-11H,1-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXWQNPZAVUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(2,5-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B2525059.png)
![N-{[(1R,2S,6R,7S)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.0^{2,6}]dec-8-en-1-yl]methyl}benzamide](/img/structure/B2525060.png)
![Methyl 4-{3-[(tert-butoxycarbonyl)amino]propoxy}-2-hydroxybenzenecarboxylate](/img/structure/B2525061.png)
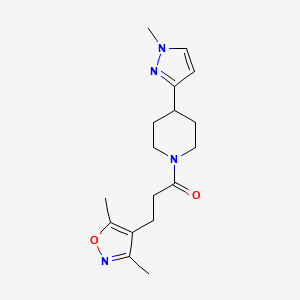
![Tert-butyl N-[5-(4-aminophenoxy)pentyl]carbamate](/img/structure/B2525064.png)
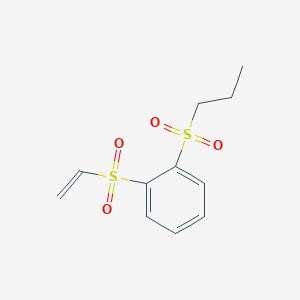
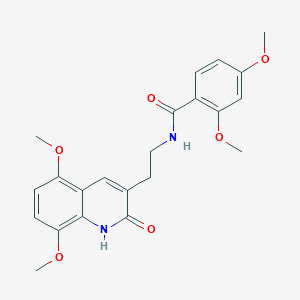
![6-Bromo-3-({4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2525068.png)
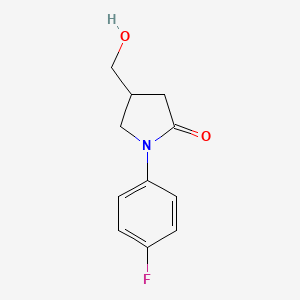
![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2525073.png)
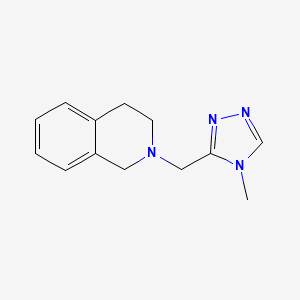
![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)
